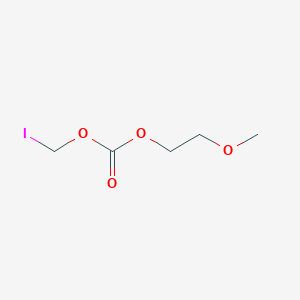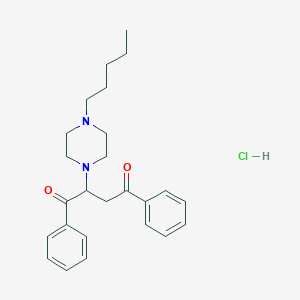
3-(2,4-Dichlorophenoxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenoxy)-1,2-propanediol is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Efficient separation and purification techniques, such as distillation and crystallization, to isolate the final product
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichlorophenoxy)propanone or 3-(2,4-Dichlorophenoxy)propanoic acid.
Reduction: Formation of 3-(2,4-Dichlorophenoxy)propanol.
Substitution: Formation of 3-(2,4-Dichlorophenoxy)-1,2-propanediamine or 3-(2,4-Dichlorophenoxy)-1,2-propanedithiol.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicides and pesticides due to its structural similarity to phenoxyacetic acid derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: Inhibiting or modifying enzyme activity.
Interact with cellular membranes: Affecting membrane fluidity and permeability.
Modulate signal transduction pathways: Influencing cellular responses and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group substitution.
Uniqueness
3-(2,4-Dichlorophenoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and expands its range of applications in various fields.
Propiedades
Número CAS |
34646-53-2 |
|---|---|
Fórmula molecular |
C9H10Cl2O3 |
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2 |
Clave InChI |
ZIBOAPBPXIPVLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


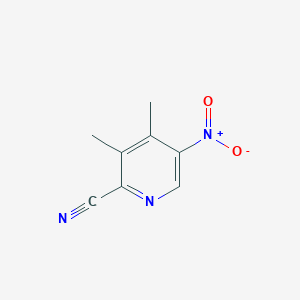
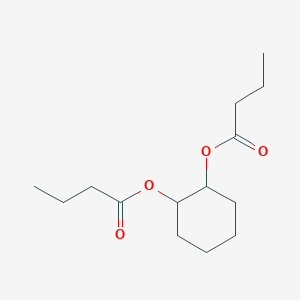
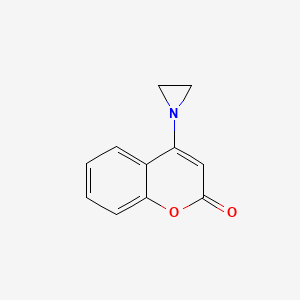
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
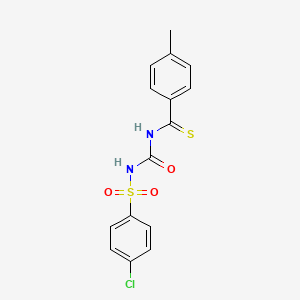
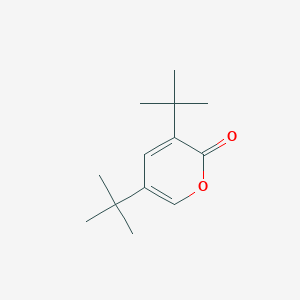
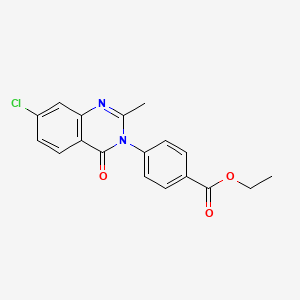

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
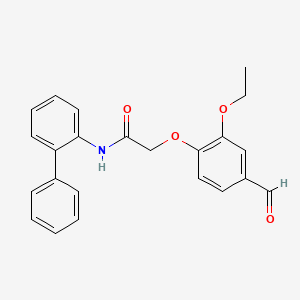
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
